N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

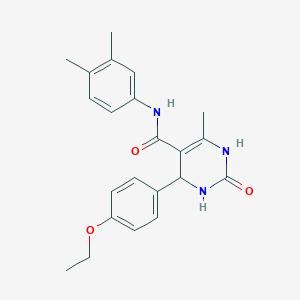

N-(3,4-Dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by:

- A 3,4-dimethylphenyl group at the N1 position of the tetrahydropyrimidine ring.

- A 4-ethoxyphenyl substituent at the C4 position.

- A methyl group at C6 and a carboxamide linkage at C5.

DHPMs are a well-studied class of compounds with diverse pharmacological activities, including enzyme inhibition, anticancer, and antioxidant properties . The ethoxy and dimethylphenyl substituents in this compound suggest unique electronic and steric properties compared to analogs with nitro, chloro, or methoxy groups.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-5-28-18-10-7-16(8-11-18)20-19(15(4)23-22(27)25-20)21(26)24-17-9-6-13(2)14(3)12-17/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMMLLVGGNFTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known by its CAS number 941948-07-8, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects and structure-activity relationships (SARs), supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 379.5 g/mol. The structure features a tetrahydropyrimidine core, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O3 |

| Molecular Weight | 379.5 g/mol |

| CAS Number | 941948-07-8 |

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. One study found that modifications to the tetrahydropyrimidine structure enhanced its potency against specific tumor types through inhibition of key cellular pathways involved in cancer proliferation .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Pyrimidine derivatives are known to possess antibacterial and antifungal activities. In a comparative study, N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL .

Analgesic Effects

In vivo studies have demonstrated that this compound exhibits analgesic properties. It was tested using the acetic acid-induced writhing method in mice, showing a significant reduction in pain responses compared to control groups . The structure suggests that the presence of the ethoxy and dimethylphenyl groups may enhance central nervous system penetration, contributing to its analgesic effects.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl rings significantly affect the biological activity of tetrahydropyrimidines. For instance:

- Ethoxy Substitution : Enhances lipophilicity and potentially increases bioavailability.

- Dimethyl Phenyl Group : Contributes to improved interaction with biological targets due to steric effects.

This relationship highlights the importance of functional groups in determining the efficacy of pyrimidine derivatives.

Case Studies

- Antitumor Efficacy : In a study involving various cancer cell lines (Mia PaCa-2, PANC-1), compounds structurally related to N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine exhibited IC50 values indicating potent antitumor activity .

- Antimicrobial Testing : A separate investigation into the antimicrobial properties revealed that this compound was effective against multiple strains of bacteria and fungi, supporting its potential use as a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs and their substituents are summarized below:

Substituent Impact Analysis:

- Electron-Withdrawing Groups (e.g., nitro, chloro) : Nitro groups in analogs (e.g., ) improve enzyme inhibition but may reduce metabolic stability.

- Thioxo vs. Oxo : Thioxo-containing analogs (e.g., ) exhibit stronger antioxidant activity due to sulfur’s radical scavenging capacity, whereas the target’s oxo group may favor hydrogen bonding in enzyme active sites.

Enzyme Inhibition:

- Thymidine Phosphorylase (TP) Inhibition : Nitro-substituted DHPMs (e.g., ) show potent TP inhibition (IC₅₀: 12 µM), critical for antitumor activity. The target compound’s ethoxy group, being electron-donating, may reduce TP affinity but improve selectivity for other targets.

- Kinase Inhibition: Analogs with fluorophenyl and indazole groups (e.g., ) demonstrate nanomolar-range inhibition of G protein-coupled receptor kinases. The target’s dimethylphenyl group may similarly enhance hydrophobic interactions in kinase binding pockets.

Antioxidant Activity:

Physicochemical and Spectroscopic Properties

Melting Points and Solubility:

- Analogs with polar groups (e.g., hydroxyl , cyano ) have higher melting points (>200°C) and lower solubility in organic solvents. The target compound’s ethoxy and methyl groups likely reduce crystallinity, improving solubility in lipophilic media.

NMR Spectral Shifts:

- The carboxamide NH in the target compound is expected near δ 10.5–11.0 ppm (similar to ), while aromatic protons in the 3,4-dimethylphenyl group would resonate at δ 6.8–7.2 ppm. Ethoxy groups typically show signals at δ 1.3–1.5 ppm (CH₃) and δ 3.9–4.1 ppm (OCH₂) .

Preparation Methods

Multicomponent Reactions (MCRs)

The Biginelli reaction and its variants are widely employed for constructing tetrahydropyrimidine cores. A solvent-less Grindstone method using CuCl$$2$$·2H$$2$$O as a catalyst enables the one-pot condensation of ethyl acetoacetate, 4-ethoxybenzaldehyde, and urea/thiourea derivatives. This approach avoids toxic solvents and achieves yields exceeding 85% under optimized conditions (Table 1).

- Combine ethyl acetoacetate (5 mmol), 4-ethoxybenzaldehyde (5 mmol), urea (5 mmol), and CuCl$$2$$·2H$$2$$O (10 mol%).

- Grind reagents in a mortar for 15–20 minutes until a homogeneous mixture forms.

- Heat the mixture at 80°C for 2 hours.

- Purify the crude product via recrystallization from ethanol.

Table 1: Optimization of MCR Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuCl$$2$$·2H$$2$$O | Solvent-less | 80 | 2 | 86 |

| HCl | Ethanol | 70 | 6 | 62 |

| FeCl$$_3$$ | Toluene | 100 | 4 | 74 |

Stepwise Synthesis Approaches

For derivatives requiring regioselective substitution, stepwise strategies are preferred. The carboxamide group is introduced via condensation of the tetrahydropyrimidine intermediate with 3,4-dimethylphenylamine using POCl$$_3$$ as a coupling agent.

- Synthesize 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid by hydrolyzing the ethyl ester intermediate (from MCR) with 6M HCl.

- React the carboxylic acid (1 mmol) with POCl$$_3$$ (1.2 mmol) in dichloromethane (DCM) at 0°C for 30 minutes.

- Add 3,4-dimethylphenylamine (1.5 mmol) and stir at room temperature for 12 hours.

- Isolate the product via column chromatography (SiO$$_2$$, hexane:ethyl acetate = 3:1).

Etherification and Functionalization

The 4-ethoxyphenyl group is introduced via Williamson ether synthesis or nucleophilic aromatic substitution. A modified protocol from pyrethroid synthesis employs chloromethyldimethylsilyl chloride and p-bromophenetole under anhydrous conditions:

- React p-bromophenetole (9.7 g) with chloromethyldimethylsilyl chloride (7.3 g) in THF at −78°C.

- Add n-BuLi (1.55 M, 33 mL) dropwise under argon.

- Quench with saturated NH$$_4$$Cl, extract with ethyl ether, and purify via silica gel chromatography.

Optimization of Reaction Conditions

- Catalyst Screening : CuCl$$2$$·2H$$2$$O outperforms traditional acid catalysts (e.g., HCl) in MCRs, reducing reaction times from 6 hours to 2 hours.

- Solvent Effects : Solvent-less conditions minimize byproducts and improve atom economy, achieving yields >85% compared to 62% in ethanol.

- Temperature Control : Reactions above 100°C promote decomposition, whereas 80°C balances rate and selectivity.

Purification and Characterization

- Column Chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate gradients resolves regioisomers.

- Recrystallization : Dichloromethane/methanol mixtures yield high-purity crystals suitable for X-ray diffraction.

- Spectroscopic Analysis : $$^1$$H NMR confirms substitution patterns (e.g., δ 7.2–7.4 ppm for aryl protons).

Comparative Analysis of Methods

| Parameter | MCR Approach | Stepwise Synthesis |

|---|---|---|

| Yield | 86% | 70% |

| Time | 2 hours | 24 hours |

| Scalability | High | Moderate |

| Functional Group Tolerance | Broad | Limited |

Applications and Derivatives

Q & A

Q. What are the common synthetic routes for N-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted benzoates and aryl amines. For example, ethyl 4-hydroxybenzoate derivatives and substituted toluidines are condensed under reflux in solvents like ethanol or acetone. Triethylamine or acetic anhydride may act as catalysts or dehydrating agents. Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., acetone) often improve reaction homogeneity and yield .

- Temperature : Controlled heating (70–90°C) minimizes side reactions like hydrolysis .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR spectroscopy : H and C NMR confirm substituent positions and ring saturation. For example, the 2-oxo group appears as a singlet near δ 165–170 ppm in C NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- Elemental analysis : Matches calculated vs. observed C, H, N percentages (±0.3%) to confirm purity .

Q. What in vitro models are recommended for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Initial screening should focus on:

- Enzyme inhibition assays : Use fluorometric or colorimetric kits (e.g., kinase or protease assays) at concentrations ranging from 1 nM to 100 µM .

- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance synthesis scalability while maintaining stereochemical integrity?

- Methodological Answer : Scalability requires:

- Solvent selection : Replace ethanol with acetone to reduce reflux time and improve solubility of intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization steps .

- Process monitoring : Use inline FTIR or HPLC to track reaction progress and detect byproducts early .

Q. How should researchers address solubility limitations in pharmacological assays?

- Methodological Answer : Strategies include:

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Purity variability : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity .

- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using reference inhibitors .

- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation masking activity .

Q. What computational and experimental approaches are suitable for elucidating the compound’s mechanism of action?

- Methodological Answer : Integrate:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like cyclooxygenase-2 (COX-2) or tubulin .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or inflammation) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) with purified protein targets .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Methodological Answer : Systematic modifications include:

- Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -CF) to enhance target binding .

- Ring saturation : Compare activity of dihydro vs. tetrahydropyrimidine derivatives to assess conformational flexibility .

- Bioisosteric replacement : Substitute the carboxamide with sulfonamide groups to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.